molecular formula C10H20O2 B14743606 4,4,6-Trimethyl-2-propyl-1,3-dioxane CAS No. 5466-81-9

4,4,6-Trimethyl-2-propyl-1,3-dioxane

Cat. No.: B14743606
CAS No.: 5466-81-9
M. Wt: 172.26 g/mol
InChI Key: PGMLMEISMYASAA-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-propyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2. It belongs to the class of dioxanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes a six-membered ring with two oxygen atoms and several alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with diols. One common method is the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or strong acids are used to drive the reaction efficiently. The reaction temperature and time are optimized to maximize the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

4,4,6-Trimethyl-2-propyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways involve interactions with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A simpler dioxane with no alkyl substituents.

    4,4,6-Trimethyl-1,3-dioxane: Similar structure but lacks the propyl group.

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains additional functional groups.

Uniqueness

4,4,6-Trimethyl-2-propyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

5466-81-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4,4,6-trimethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-5-6-9-11-8(2)7-10(3,4)12-9/h8-9H,5-7H2,1-4H3

InChI Key

PGMLMEISMYASAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(CC(O1)(C)C)C

Origin of Product

United States

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